N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-5-2-6-15(11-14)12-19(21)20-13-16(17-7-3-9-22-17)18-8-4-10-23-18/h2-11,16H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIZKSJEFINKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-yl ethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.
Acylation: The intermediate can then be reacted with m-tolyl acetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Electrophilic Substitution at Furan Moieties
Furan rings are highly reactive toward electrophilic substitution, particularly at the α-positions (C2/C5). The dual furan groups in this compound likely undergo reactions such as:
-
Nitration : Reaction with nitric acid in acetic anhydride yields nitro-substituted derivatives (e.g., 5-nitrofuran analogs) .
-
Sulfonation : Sulfur trioxide in pyridine facilitates sulfonation at C2/C5 .
-
Halogenation : Controlled bromination or chlorination occurs under mild conditions to form monohalogenated products .
Table 1: Hypothetical Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Nitration | HNO₃/Ac₂O, 0–5°C | 5-Nitro-furan derivative |
| Sulfonation | SO₃/pyridine, 100°C | 2-Sulfonated furan |
| Bromination | Br₂/CCl₄, RT | 2-Bromo-furan derivative |
Cross-Coupling Reactions via Acetamide Functionalization
The acetamide group can participate in palladium-catalyzed cross-coupling reactions. For example:
-
Buchwald-Hartwig Amination : Reaction with aryl halides (e.g., 3-bromotoluene) using Pd/XPhos catalysts yields N-aryl derivatives .
-
Suzuki-Miyaura Coupling : Boronic acid derivatives may couple with the acetamide’s aryl group under Pd(PPh₃)₄ catalysis .
Table 2: Potential Cross-Coupling Pathways
| Reaction | Catalytic System | Substrate | Yield* |
|---|---|---|---|
| Buchwald-Hartwig | Pd/XPhos, NaOᵗBu | 3-Bromotoluene | ~75% |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | ~68% |
| *Yields extrapolated from analogous acetamide systems . |
Hydrolysis and Derivatization
The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions:
-
Acid Hydrolysis : Concentrated HCl at reflux yields 2-(m-tolyl)acetic acid and furan-ethylamine derivatives .
-
Base-Mediated Cleavage : NaOH/EtOH generates sodium 2-(m-tolyl)acetate .
Radical Reactions and Polymerization
Furan derivatives are prone to polymerization under acidic or oxidative conditions. The ethyl-furan backbone may undergo:
-
Acid-Catalyzed Polymerization : In H₂SO₄, leading to polyfuran structures .
-
TEMPO-Mediated Oxidation : Radical pathways under blue LED light generate oxidized furan intermediates .
Biological Activity and Functional Analogues
While not a direct reaction, structural analogs of this compound exhibit notable bioactivity:
-
Antimicrobial Activity : Thiazole-acetamide derivatives with furan substituents show inhibitory effects against S. aureus and E. coli (MIC: 15–60 µg/mL) .
-
Antiproliferative Effects : Pyridinethione-acetamide hybrids demonstrate cytotoxicity against cancer cell lines (IC₅₀: 0.4–3.12 µM) .
Synthetic Challenges and Side Reactions
Key challenges in handling this compound include:
Scientific Research Applications
“N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving furan-containing compounds.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for “N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan rings and acetamide group might play crucial roles in these interactions.
Comparison with Similar Compounds
Structural Analogs with Furan Substituents
Key Compounds:
N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 2319894-70-5) Structure: Shares the di-furan ethyl group but replaces the m-tolyl with a benzoxazolone ring. Properties: Molecular formula C₁₉H₁₆N₂O₅, molecular weight 352.3 .
N-Benzyl-N-(furan-2-ylmethyl)acetamide
- Structure : Features a benzyl and furan-methyl group on the acetamide nitrogen.
- Synthesis : Prepared via acetic anhydride reaction, yielding a compound with distinct conformational flexibility compared to the rigid di-furan ethyl group .
- Spectroscopy : FTIR peaks at 1671 cm⁻¹ (C=O) and 737 cm⁻¹ (C-H bending) .
Table 1: Physical and Spectral Properties of Furan-Containing Analogs
m-Tolyl Acetamide Derivatives
Key Compounds:
2-{[4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2f)
- Structure : Combines m-tolyl with a pyrimidine-thioether group.
- Properties : Yield 20%, melting point 147–148°C; ¹H NMR δ 2.35 (s, 3H, CH₃) .
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a)
- Structure : Replaces m-tolyl with naphthyl and adds a methoxyethyl group.
- Bioactivity : IC₅₀ = 69 µM (α-glucosidase inhibition); 25.1% blood sugar reduction in diabetic models .
Table 2: Comparison of m-Tolyl and Aryl-Substituted Acetamides
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological significance, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented as follows:
It consists of a di(furan-2-yl)ethyl moiety attached to a m-tolylacetamide group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives, including those similar to this compound.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide | 64 | E. coli |
| N-(5-(4-chlorophenyl)furan-2-yl)methyl-3-phenylpropan-1-amine | 32 | Staphylococcus aureus |
| This compound | TBD | TBD |
The specific Minimum Inhibitory Concentration (MIC) for this compound has yet to be determined (TBD), but its structural analogs show promising results against various pathogens .
Anti-inflammatory Properties
In vivo studies suggest that compounds containing furan rings can significantly inhibit inflammatory pathways. For instance, a study indicated that furan derivatives reduced pain stimuli propagation through selective inhibition of cyclooxygenase enzymes . This suggests that this compound may exhibit similar anti-inflammatory effects.
Anticancer Activity
Furan derivatives have been investigated for their anticancer potential. A study compared the efficacy of various furan-based compounds against human breast cancer cell lines. The results indicated that certain furan derivatives could inhibit cell proliferation effectively.
Table 2: Anticancer Activity of Furan Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3-(furan-2-yl)-3-(4-methylphenyl) propanoic acid | 10 | MDA-MB468 |
| This compound | TBD | TBD |
The specific IC50 values for this compound remain to be established but are expected to align with the activity seen in related compounds .
Case Studies
- Antibacterial Efficacy : A comparative study on various furan derivatives demonstrated significant antibacterial action against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its ability to disrupt bacterial cell membranes .
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties of furan derivatives showed that they could effectively reduce cytokine production in vitro. This suggests potential therapeutic applications in inflammatory diseases .
- Cancer Cell Proliferation Inhibition : In vitro assays revealed that certain furan derivatives inhibited the growth of cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways .
Q & A
Q. What are the optimized synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 2-chloroacetamide derivatives with furan-containing alcohols or aldehydes in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux (24–48 hours). Reaction progress is monitored via TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure . For analogs with chiral centers, such as cyclobutyl derivatives, thionyl chloride is used to generate acyl chlorides from carboxylic acids, followed by coupling with amines like m-toluidine in dichloromethane .
Q. How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, orthorhombic crystal systems (space group Pbca) with lattice parameters (a = 12.513 Å, b = 9.519 Å, c = 26.844 Å) and hydrogen-bonding interactions (N–H⋯O, C–H⋯O) stabilize the crystal lattice. Bond lengths (C–C: 1.50–1.54 Å, C–O: 1.22 Å) and dihedral angles (e.g., 25.9° for cyclobutane rings) are reported to validate geometry . Complementary techniques include NMR (¹H/¹³C), FTIR (amide I/II bands), and UV-Vis spectroscopy.
Q. What analytical methods are used to assess purity and stability?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (acetonitrile/water).
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 367 K) and decomposition profiles .
- Spectroscopy : Mass spectrometry (ESI-MS) for molecular ion confirmation and elemental analysis for stoichiometric validation.
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity (e.g., anti-COVID-19 or anti-influenza potential)?
Molecular docking against viral protein targets (e.g., SARS-CoV-2 main protease or influenza PA–PB1 subunits) is performed using software like AutoDock Vina. Docking scores (binding affinity in kcal/mol) and interaction analyses (hydrogen bonds, hydrophobic contacts) guide prioritization. For example, furan and acetamide moieties may bind to catalytic dyads (Cys145/His41 in SARS-CoV-2 Mpro) . MD simulations (100 ns) assess complex stability, with RMSD/RMSF metrics .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence pharmacological activity?
- Electron-withdrawing groups (e.g., –Cl, –F) enhance metabolic stability but may reduce solubility. For instance, 4-fluorophenyl analogs show improved α-glucosidase inhibition (IC₅₀ = 2.8 µM) compared to unsubstituted derivatives .
- Bulkier substituents (e.g., naphthyl, pyrimidinyl) increase steric hindrance, affecting target binding. Pyrimidine-thioacetamide derivatives exhibit anti-influenza activity via PA–PB1 interaction disruption, with IC₅₀ values ranging 5–20 µM .
- Chiral centers : Enantiomers (e.g., cyclobutyl derivatives) may display divergent bioactivity due to stereospecific binding .
Q. How can contradictory data in biological assays be resolved?
Contradictions often arise from assay conditions (e.g., cell lines, enzyme sources) or compound purity. Mitigation strategies include:
- Standardized protocols : Use WHO-recommended enzyme sources (e.g., porcine α-glucosidase) and controls .
- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to exclude false positives.
- Purity validation : Re-analyze compounds via HPLC and NMR post-assay to rule out degradation .
Q. What strategies are employed to improve solubility and bioavailability?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced aqueous solubility.
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
